Ac-RLR-AMC vs. Boc-LRR-AMC: Defining β2 Subunit Specificity for Trypsin-like Activity
Ac-RLR-AMC is a validated substrate for the β2 subunit of the proteasome, the catalytic site responsible for trypsin-like activity. It shares this subunit specificity with Boc-LRR-AMC. The experimental use of Ac-RLR-AMC at a 50 µM concentration to measure β2 activity has been directly documented in inhibitor studies, with IC50 values for MG132 (2.8 µM) and Marizomib (111 nM) determined under these specific conditions [1]. This precise targeting is crucial for dissecting proteasome function and for interpreting the mode of action of investigational drugs.
| Evidence Dimension | Proteasome Subunit Specificity |
|---|---|
| Target Compound Data | Targets β2 subunit (trypsin-like activity) |
| Comparator Or Baseline | Boc-LRR-AMC: Targets β2 subunit (trypsin-like activity) |
| Quantified Difference | Ac-RLR-AMC and Boc-LRR-AMC both serve as β2-specific substrates, offering interchangeable primary specificity |
| Conditions | Human 20S proteasome assay; 20 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA; [Substrate] = 50 µM |
Why This Matters
Procurement decisions for trypsin-like activity assays should consider Ac-RLR-AMC as a functionally equivalent alternative to Boc-LRR-AMC, enabling cost optimization and supply chain flexibility without compromising assay specificity.
- [1] Kisselev, A.F., and Goldberg, A.L. (2005). Monitoring Activity and Inhibition of 26S Proteasomes with Fluorogenic Peptide Substrates. Methods in Enzymology, 398, 364-378. doi:10.1016/S0076-6879(05)98030-0 View Source
